molecular formula C8H6N2O B13170959 1-(5-Aminopyridin-2-yl)prop-2-yn-1-one

1-(5-Aminopyridin-2-yl)prop-2-yn-1-one

Cat. No.: B13170959
M. Wt: 146.15 g/mol
InChI Key: BUKFVZLQHCVJRA-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-2-yl)prop-2-yn-1-one is an organic compound with the molecular formula C₈H₆N₂O. It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a prop-2-yn-1-one group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Aminopyridin-2-yl)prop-2-yn-1-one typically involves the reaction of 5-aminopyridine with propargyl bromide under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and in the presence of a base like potassium carbonate (K₂CO₃). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(5-Aminopyridin-2-yl)prop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Aminopyridin-2-yl)prop-2-yn-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Aminopyridin-2-yl)prop-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Aminopyridin-2-yl)prop-2-yn-1-one is unique due to the presence of both an amino group and a prop-2-yn-1-one group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

1-(5-aminopyridin-2-yl)prop-2-yn-1-one

InChI

InChI=1S/C8H6N2O/c1-2-8(11)7-4-3-6(9)5-10-7/h1,3-5H,9H2

InChI Key

BUKFVZLQHCVJRA-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1=NC=C(C=C1)N

Origin of Product

United States

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